molecular formula C6H6N4 B3050338 1H,1'H-4,4'-bipyrazole CAS No. 25240-33-9

1H,1'H-4,4'-bipyrazole

Cat. No.: B3050338
CAS No.: 25240-33-9
M. Wt: 134.14 g/mol
InChI Key: YPYGFECUFVDWKB-UHFFFAOYSA-N
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Description

1H,1’H-4,4’-Bipyrazole is an organic compound with the molecular formula C6H6N4. It is a white to pale yellow solid that is soluble in some organic solvents but insoluble in water. This compound is known for its high thermal and chemical stability, making it a valuable intermediate in organic synthesis .

Preparation Methods

1H,1’H-4,4’-Bipyrazole can be synthesized through various methods. One common approach involves the condensation reaction of 1,3-dicarbonyl compounds with hydrazine. This method, however, can be challenging due to the difficulty in controlling double condensation reactions . Another method involves the dehydrogenative dimerization of heteroarenes, which is more straightforward and step-economical . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H,1’H-4,4’-Bipyrazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are often nitro and amino derivatives, which have significant applications in materials science and pharmaceuticals .

Comparison with Similar Compounds

1H,1’H-4,4’-Bipyrazole can be compared with other similar compounds such as:

What sets 1H,1’H-4,4’-Bipyrazole apart is its unique combination of thermal stability, chemical reactivity, and versatility in various applications.

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYGFECUFVDWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368591
Record name 4,4'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25240-33-9
Record name 4,4'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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